Product packaging for Oxacyclohexadecane-2,13-dione(Cat. No.:CAS No. 38223-29-9)

Oxacyclohexadecane-2,13-dione

Cat. No.: B1231520
CAS No.: 38223-29-9
M. Wt: 254.36 g/mol
InChI Key: QFRZEGADDLNLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification and Distinctive Structural Features of Oxacyclohexadecane-2,13-dione

This compound is classified as a macrocyclic ketolactone. nih.gov Specifically, it belongs to the family of macrolides and their analogues, which are defined as organic compounds containing a lactone ring of at least twelve members. contaminantdb.ca Its structure is defined by a 16-membered ring that incorporates an oxygen atom as part of the lactone functional group and two carbonyl groups. ontosight.ai

The distinctive structural features are:

A 16-membered macrocyclic ring: This large ring structure is a defining characteristic, influencing its physical and chemical properties.

A lactone functional group: An ester group is incorporated into the ring, with the oxygen atom at position 1 and the carbonyl at position 2.

A ketone functional group: A second carbonyl group is located at position 13 of the ring.

Molecular Formula: The chemical formula for this compound is C₁₅H₂₆O₃. contaminantdb.ca

This compound is a member of the broader fragrance structural group known as macrocyclic lactone and lactide derivatives. nih.govcdnsciencepub.com It is one of twelve structurally diverse C14, C15, and C16 compounds within this specific fragrance category. cdnsciencepub.com

Historical Trajectory of Research on Macrocyclic Lactones and Diones

The history of macrocyclic compounds is deeply rooted in the study of natural products, particularly those with strong fragrances. illinois.edu For centuries, natural musk, obtained from the glands of the male musk deer, was a highly prized ingredient in perfumery. semanticscholar.org The chemical understanding of these substances began to unfold in the early 20th century.

A pivotal moment came in 1926 when Leopold Ruzicka identified the chemical structures of muscone (B1676871) and civetone, the primary fragrant components of musk and civet secretions, respectively. semanticscholar.orgpublisherspanel.comwikipedia.org He demonstrated that these were large-ring ketones, specifically a 15-membered ring for muscone and a 17-membered ring for civetone. wikipedia.orgperfumerflavorist.com This discovery was groundbreaking, as it defied the prevailing theory by von Baeyer that rings with more than eight members would be too unstable to exist. illinois.edu Ruzicka's work on macrocycles ultimately earned him the Nobel Prize in Chemistry in 1939. illinois.edu

This structural elucidation spurred research into the synthesis of these and related macrocyclic compounds, including lactones and diones. The high cost and ethical concerns associated with harvesting natural musk created a strong demand for synthetic alternatives. illinois.edupublisherspanel.com While early synthetic musks, like nitro musks discovered in 1888, were structurally very different, the work on natural macrocycles paved the way for the development of synthetic macrocyclic musks that more closely mimicked the structures of the natural odorants. wikipedia.org However, difficulties in synthesis and the associated high costs meant that macrocyclic musks were not produced commercially on a large scale until the latter part of the 20th century. wikipedia.org

Contemporary Significance of Macrocyclic Ketolactones in Advanced Organic Synthesis and Chemical Research

Macrocyclic ketolactones, including this compound, hold considerable significance in modern organic synthesis and chemical research. Their complex and conformationally flexible structures make them challenging and attractive targets for total synthesis, driving the development of novel synthetic methodologies. nih.govresearchgate.net

The construction of the large ring, or macrocyclization, is a critical and often difficult step. nih.govnih.gov Numerous methods have been developed and refined to achieve this, with ring-closing metathesis (RCM) emerging as a revolutionary tool. nih.govfigshare.com RCM, which utilizes well-defined ruthenium or molybdenum catalysts, has proven exceptionally effective for creating medium and large rings and is tolerant of various functional groups, making it suitable for complex molecules like ketolactones. nih.goveurjchem.com Other important macrocyclization techniques include macrolactonization, transition metal-catalyzed cross-coupling reactions, and cyclizations involving derivatives of Meldrum's acid. nih.govnih.govcdnsciencepub.com For instance, the thermolysis of acylated Meldrum's acid derivatives can lead directly to β-keto lactones. cdnsciencepub.com

Beyond being synthetic targets, macrocyclic ketolactones are valuable as intermediates and building blocks. nih.gov The conversion of dioxinone derivatives to reactive acylketenes, which can then be trapped intramolecularly, is a powerful strategy for synthesizing β-keto acid derivatives and constructing macrocyclic cores. nih.gov Research has also explored the synthesis of these compounds from renewable resources, such as the use of fatty acids from vegetable oils as starting materials for RCM to produce macrocyclic lactones. eurjchem.com The continued interest in these molecules stems from their applications in the fragrance industry and their potential as biologically active compounds, which inspires ongoing efforts in both academic and industrial research. ontosight.aiillinois.edu

Overview of Research Paradigms and Theoretical Frameworks Applied to this compound

The study of this compound and related macrocyclic ketolactones involves a combination of synthetic, spectroscopic, and computational research paradigms.

Spectroscopic and Structural Elucidation: Characterization of these complex molecules relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR), particularly ¹³C NMR, is crucial for assigning the chemical shifts of the carbon atoms in the macrocyclic ring and understanding the electronic environment of the functional groups. cdnsciencepub.com Studies have shown that ¹³C NMR spectral data of synthetic ketolactones are valuable for interpreting the spectra of more complex natural products. cdnsciencepub.com Mass spectrometry (MS), often coupled with techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), is used to determine molecular weight and to analyze fragmentation patterns, which provides critical structural information. ucdavis.edu

Conformational Analysis: A key theoretical framework applied to macrocycles is conformational analysis. Due to their size and flexibility, macrocyclic rings can exist in multiple, low-energy conformations. cdnsciencepub.comnih.govnih.gov Understanding these conformational preferences is essential for explaining their reactivity and biological activity. canada.ca Research in this area uses a combination of experimental techniques, like variable-temperature NMR, and computational methods, such as molecular mechanics calculations and molecular dynamics simulations, to map the conformational landscape of these molecules. nih.govresearchgate.net For β-keto lactones, it has been shown that the conformation can significantly influence the stereoselectivity of reactions like hydride reductions. canada.ca

Comparative and Predictive Frameworks: In fields like toxicology, compounds like this compound are used within a "read-across" framework. This paradigm uses data from a well-studied chemical to predict the properties and potential effects of structurally similar, but less-studied, chemicals. unl.edu This approach relies on grouping chemicals into categories based on structural similarity and predicted metabolic pathways. unl.edu

Table of Mentioned Chemical Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O3 B1231520 Oxacyclohexadecane-2,13-dione CAS No. 38223-29-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38223-29-9

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

oxacyclohexadecane-2,13-dione

InChI

InChI=1S/C15H26O3/c16-14-10-7-5-3-1-2-4-6-8-12-15(17)18-13-9-11-14/h1-13H2

InChI Key

QFRZEGADDLNLLM-UHFFFAOYSA-N

SMILES

C1CCCCCC(=O)OCCCC(=O)CCCC1

Canonical SMILES

C1CCCCCC(=O)OCCCC(=O)CCCC1

Other CAS No.

38223-29-9

Pictograms

Environmental Hazard

Synonyms

oxacyclohexadecane-2,13-dione

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to Oxacyclohexadecane 2,13 Dione

Retrosynthetic Analysis and Key Disconnections for Oxacyclohexadecane-2,13-dione

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, the primary disconnections involve breaking the bonds that form the macrocycle. The most logical disconnections are at the ester linkage and the carbon-carbon bonds adjacent to the ketone.

Disconnection of the Ester Bond: This leads to a long-chain hydroxy acid. The challenge then becomes achieving a successful intramolecular esterification (lactonization) in high yield, as intermolecular polymerization can be a significant side reaction.

Disconnection of Carbon-Carbon Bonds: An alternative disconnection can be made at a C-C bond, often alpha to a carbonyl group. This approach might stem from an intramolecular aldol-type condensation or a ring-closing metathesis reaction, which would necessitate the presence of appropriate functional groups in the acyclic precursor.

A common retrosynthetic approach for this compound would involve disconnecting the macrocycle to reveal more readily available starting materials. A plausible strategy is the disconnection to a long-chain dicarboxylic acid derivative and a cyclic ketone, which can be joined and then cyclized.

Foundational Synthetic Routes to Macrocyclic Lactones and Diones

The synthesis of macrocyclic lactones and diones relies on a set of established cyclization strategies designed to overcome the challenges of forming large rings.

Ring-Closing Lactonization Strategies

Macrolactonization is a cornerstone of macrocycle synthesis. These reactions involve the intramolecular esterification of a ω-hydroxy acid. To favor the desired intramolecular reaction over intermolecular polymerization, high-dilution conditions are typically employed. Various methods have been developed to activate the carboxylic acid or the alcohol to facilitate the cyclization. Common activating agents include carbodiimides, and the use of specific catalysts can also enhance the efficiency of the cyclization. Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of unsaturated macrocyclic lactones, which can then be hydrogenated if the saturated analogue is desired. mdpi.comresearchgate.netacs.org

Intramolecular Aldol-Type Condensations and Related Cyclizations

Intramolecular aldol-type condensations are effective for forming carbon-carbon bonds within a molecule to create a cyclic structure. acs.org In the context of macrocycles, this involves a long-chain precursor containing two carbonyl functionalities, or a carbonyl and a suitable enolate or enolate equivalent. The reaction is typically base- or acid-catalyzed and requires careful control of reaction conditions to promote the desired intramolecular cyclization. The Yamamoto vinylogous aldol (B89426) reaction, for instance, has been successfully applied to the synthesis of 10-, 12-, and 14-membered macrolides with high yields and stereocontrol. nih.govacs.org

Specific Syntheses of this compound

Several specific synthetic routes to this compound have been reported, primarily leveraging condensation reactions and cyclization strategies.

Condensation Reactions Utilizing Cyclic Ketones (e.g., Cyclopentadecanone) and Dicarboxylic Acid Derivatives (e.g., Diethyl Oxalate)

A notable synthetic route to this compound involves the condensation of a large cyclic ketone, such as cyclopentadecanone, with a dicarboxylic acid derivative like diethyl oxalate. ontosight.ai This method builds upon the principle of forming a β-dicarbonyl system which can then undergo further transformations. The initial condensation is typically followed by a series of reactions, potentially including decarboxylation and cyclization steps, to yield the final macrocyclic dione (B5365651). This approach is advantageous as it utilizes commercially available or readily synthesizable starting materials.

Table 1: Key Reactants in the Synthesis of this compound

ReactantChemical FormulaMolecular Weight ( g/mol )Role in Synthesis
CyclopentadecanoneC₁₅H₂₈O224.39Cyclic ketone starting material
Diethyl OxalateC₆H₁₀O₄146.14Dicarboxylic acid derivative for condensation

Alternative Cyclization and Ring-Expansion Approaches

Besides direct condensation, alternative strategies such as ring-expansion methods can be employed. These methods start with a smaller, more easily accessible ring which is then expanded to the desired macrocyclic size. This can be achieved through various chemical transformations, including Cope or Claisen rearrangements, or through the use of specific reagents that facilitate ring insertion. While potentially more complex, these approaches can offer access to a wider range of macrocyclic structures.

Compound Information

Catalytic Systems in the Synthesis of this compound and Related Macrocycles

The cyclization to form large rings like this compound is an entropically disfavored process, often competing with intermolecular polymerization. Catalysis is therefore essential to facilitate these intramolecular transformations efficiently. Modern synthetic chemistry offers a powerful toolkit of transition metal, organocatalytic, and biocatalytic systems to overcome these challenges.

Transition Metal-Mediated Cyclizations

Transition metal catalysis is a cornerstone of macrocyclization, offering mild reaction conditions and high functional group tolerance. purdue.edumdpi.com Various methods have been developed that are applicable to the synthesis of macrocyclic lactones and lactams. researchgate.net

Palladium-catalyzed reactions are particularly prominent. The Heck reaction, for instance, allows for the formation of carbon-carbon bonds under relatively mild conditions. purdue.edu More specifically, palladium-catalyzed carbonylative cyclizations have been effectively used. purdue.edu Another powerful technique is the Tsuji-Trost reaction, which utilizes palladium complexes to form carbon-carbon bonds, often with high stereoselectivity. Ring-closing metathesis (RCM), frequently employing well-defined ruthenium catalysts (e.g., Grubbs catalysts) or molybdenum catalysts, has become an indispensable tool for forming macrocycles due to its exceptional functional group compatibility. researchgate.netresearchgate.net

Rhodium catalysts have also proven effective. For example, Rh(III)-catalyzed intramolecular oxidative cross-coupling between two double bonds provides a rapid and atom-economical pathway to macrolides containing a diene moiety. pku.edu.cn Chiral dirhodium(II) carboxamidate catalysts have been used for the highly enantioselective intramolecular addition of a diazo ester to a triple bond, yielding macrocyclic lactones with fused cyclopropene (B1174273) rings. nih.gov Furthermore, ring-closing alkyne metathesis (RCAM) using molybdenum alkylidyne catalysts has emerged as a robust method, demonstrating broad functional group compatibility. nih.govacs.org

Table 1: Selected Transition Metal-Mediated Macrocyclization Methods

Catalyst System Reaction Type Key Features Reference
Palladium Complexes Carbonylative Cyclization, Cross-Coupling Mild conditions, well-developed methodology. purdue.edu
Ruthenium/Molybdenum Catalysts Ring-Closing Metathesis (RCM) High functional group tolerance, widely applicable. researchgate.netresearchgate.net
Rhodium(III) Complexes Oxidative Cross-Coupling Atom-economical, produces diene-containing macrolides. pku.edu.cn
Chiral Dirhodium(II) Carboxamidates Intramolecular Carbene Addition High enantiocontrol (up to 98% ee). nih.gov
Molybdenum Alkylidynes Ring-Closing Alkyne Metathesis (RCAM) Selective for alkynes, compatible with alkenes and polar groups. nih.govacs.org

Organocatalytic Applications in Macrocyclic Synthesis

Organocatalysis has surfaced as a powerful, metal-free alternative for macrocyclization, mitigating concerns about metal toxicity and cost. N-Heterocyclic carbenes (NHCs) have been particularly successful as acylation catalysts that can mediate macrocyclization and simultaneously control stereochemistry. nih.govx-mol.com This approach allows for the construction of macrolactones with ring sizes from sixteen to twenty members from achiral substrates, achieving good to excellent yields and enantiomeric ratios. nih.govx-mol.com

NHC-catalyzed oxidative macrolactonization represents a key strategy in the synthesis of complex natural products. thieme-connect.com Beyond NHCs, other organocatalysts like chiral phosphoric acids and secondary amines have been employed. thieme-connect.comnumberanalytics.com For example, a secondary amine was used to catalyze a 1,6-oxa conjugate addition with high diastereoselectivity, a key step in the synthesis of a 20-membered macrolactone. thieme-connect.com These catalysts operate through mechanisms distinct from metal-mediated pathways, often involving the formation of activated intermediates like acylazolium ions in the case of NHCs.

Table 2: Examples of Organocatalysis in Macrocyclization

Organocatalyst Reaction Type Application Reference
N-Heterocyclic Carbene (NHC) Acylation / Macrolactonization Construction of 16- to 20-membered macrolactones. nih.govx-mol.com
N-Heterocyclic Carbene (NHC) Oxidative Macrolactonization Total synthesis of (+)-Dactylolide. thieme-connect.com
Secondary Amine 1,6-Oxa Conjugate Addition Diastereoselective formation of a key macrocycle precursor. thieme-connect.com
Chiral Phosphoric Acids Macrolactonization General strategy for lactone formation. numberanalytics.com

Biocatalytic Considerations for Enantioselective Synthesis

Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of complex molecules. Enzymes, particularly lipases, operate under mild conditions and can exhibit remarkable enantioselectivity. nih.govsci-hub.se Lipase from Candida antarctica (CALB) has been successfully used in the chemoenzymatic synthesis of planar chiral macrocycles, demonstrating near-perfect selectivity even without being specifically evolved for the purpose. scitechdaily.com

Biocatalytic strategies often involve dynamic kinetic resolution (DKR), where a transition metal complex racemizes a substrate while an enzyme selectively acylates one enantiomer. sci-hub.se This chemoenzymatic approach allows for the synthesis of macrocycles from simple building blocks with high enantioselectivity. nih.govsci-hub.se Thioesterase (TE) domains, which are involved in the biosynthesis of natural macrocyclic peptides and polyketides, also show potential for use in the chemoenzymatic synthesis of macrocycles. beilstein-journals.org Furthermore, biocatalytic synthesis of macrocyclic lactones has been achieved in non-conventional solvents like supercritical carbon dioxide, which can facilitate product extraction and improve yields. researchgate.net

Chemo-, Regio-, and Stereoselective Control in this compound Synthesis

Achieving high levels of selectivity is a paramount challenge in the synthesis of complex macrocycles like this compound, which contains multiple functional groups and potential stereocenters.

Control of Diastereoselectivity and Enantioselectivity

The three-dimensional arrangement of atoms is critical to a molecule's function. Controlling diastereoselectivity and enantioselectivity during macrocyclization is therefore a key focus. Substrate control, where the inherent chirality of the starting material dictates the stereochemical outcome, is a common strategy. nih.gov For instance, using chiral auxiliaries derived from amino acids can lead to high diastereoselectivity in radical macrocyclizations. acs.org

Catalyst control offers a more flexible approach. Chiral dirhodium(II) catalysts have enabled macrolactonization with up to 98% enantiomeric excess (ee). nih.gov Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids, followed by lactonization, can produce multicyclic γ-lactones with excellent diastereo- and enantioselectivities (>20:1 dr and 99% ee). rsc.org Organocatalytic methods using N-heterocyclic carbenes have also provided macrolactones with high enantiomeric ratios. nih.govx-mol.com

In some systems, the diastereoselectivity is highly dependent on the size of the ring being formed, with transannular interactions playing a key role. nih.gov For example, in one reductive macrocyclization, an 11-membered ring was formed with high diastereoselectivity (>95:5 dr), while a 16-membered ring showed no selectivity (50:50 dr). nih.gov Dynamic kinetic resolution, where a racemic starting material is converted to a single, enantiomerically enriched product, represents a particularly elegant strategy for achieving high enantioselectivity. researchgate.netrsc.orgresearchgate.net

Strategies for Functional Group Compatibility

The synthesis of a complex molecule like this compound, which possesses two ketone functionalities in addition to the lactone ester group, requires methodologies that are tolerant of various functional groups. The choice of catalyst and reaction conditions is critical to avoid undesired side reactions.

Ring-closing metathesis (RCM) is renowned for its high functional group compatibility, tolerating ketones, ethers, esters, amides, and alcohols. researchgate.netresearchgate.net This makes it a powerful tool for the late-stage cyclization of highly functionalized precursors. Similarly, modern alkyne metathesis catalysts, such as specific molybdenum alkylidynes, show excellent chemoselectivity, reacting with triple bonds while leaving alkenes and polar functional groups untouched. nih.govacs.org Rhodium(III)-catalyzed oxidative cross-coupling also demonstrates good functional group compatibility. pku.edu.cn

Biocatalytic methods are also advantageous in this regard, as enzymes often operate selectively on one part of a molecule while leaving other functional groups intact. The mild, typically aqueous or organic solvent-based conditions of biocatalysis are compatible with a wide array of sensitive functionalities. scitechdaily.combeilstein-journals.org The development of chemo-, regio-, and stereoselective reactions is an ongoing effort in organic synthesis, providing the tools needed to construct complex molecular architectures with precision. nih.govmdpi.comrsc.org

Chemical Reactivity and Transformation Pathways of Oxacyclohexadecane 2,13 Dione

Reactivity of the Lactone Moiety

The lactone group is a cyclic ester, and its reactivity is characterized by nucleophilic acyl substitution at the carbonyl carbon (C-2). These reactions typically involve the cleavage of the acyl-oxygen bond, leading to the opening of the macrocyclic ring.

Ring-Opening Reactions with Nucleophiles (e.g., Alcohols, Amines)

The carbonyl carbon of the lactone is electrophilic and susceptible to attack by various nucleophiles. This results in a ring-opening reaction, a common pathway for lactones. Strong nucleophiles, such as alcohols (alcoholysis) and amines (aminolysis), can open the ring to form linear hydroxy-esters or hydroxy-amides, respectively.

The general mechanism involves the nucleophilic attack on the lactone carbonyl, forming a tetrahedral intermediate. Subsequently, the ring opens by the elimination of the ring oxygen, which is then protonated to yield the final product. These reactions can be catalyzed by either acid or base.

Table 1: Potential Ring-Opening Reactions with Nucleophiles This table presents hypothetical reaction products based on established lactone reactivity, as specific experimental data for Oxacyclohexadecane-2,13-dione was not available.

NucleophileReagent ExampleProduct Type
AlcoholMethanol (B129727) (CH₃OH)ω-Hydroxy ester
AmineEthylamine (CH₃CH₂NH₂)ω-Hydroxy amide
WaterH₂O (Hydrolysis)ω-Hydroxy carboxylic acid

Transesterification and Oligomerization/Polymerization Potential

Transesterification is a specific instance of nucleophilic ring-opening where an alcohol acts as the nucleophile, resulting in the exchange of the alkoxy group of the ester. masterorganicchemistry.compearson.com In the case of this compound, intramolecular transesterification is not relevant, but intermolecular reaction with an external alcohol can occur, as described above.

Of significant interest for macrocyclic lactones is their potential to undergo ring-opening polymerization (ROP). tandfonline.comacs.orgnih.gov This process can be initiated by cationic, anionic, or coordination-insertion mechanisms, yielding aliphatic polyesters. tandfonline.com The thermodynamic feasibility of ROP is highly dependent on the ring size of the lactone. acs.org While many smaller lactones readily polymerize, large rings like a 16-membered lactone can also be polymerized under specific catalytic conditions to form high molecular weight polymers. nih.gov

Table 2: Potential Polymerization Pathways This table outlines theoretical polymerization outcomes based on general principles of macrocyclic lactone chemistry.

Reaction TypeInitiator/Catalyst ExampleProduct
Ring-Opening Polymerization (ROP)Tin(II) octoate, OrganocatalystsAliphatic Polyester
OligomerizationControlled addition of initiatorLow molecular weight polyesters

Reactivity of the Dione (B5365651) Functionalities

The term "dione" in the compound's name refers to the two carbonyl groups present: the lactone carbonyl at C-2 and the ketone carbonyl at C-13. This section focuses on the reactivity of the ketone functionality, which primarily undergoes nucleophilic addition reactions and reactions involving its α-carbons.

Nucleophilic Addition Reactions to Carbonyls

The ketone carbonyl at C-13 is a key site for nucleophilic addition. openochem.orgyoutube.comlibretexts.orgacademie-sciences.frlibretexts.org Unlike the lactone's carbonyl, which favors substitution, the ketone's carbonyl carbon typically undergoes addition, where the pi bond of the C=O group is broken. A wide range of nucleophiles can attack the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to form an alcohol. youtube.com

Table 3: Examples of Nucleophilic Addition to the Ketone Carbonyl This table illustrates potential products from nucleophilic addition, extrapolated from the known reactivity of ketones.

Reaction TypeNucleophile/ReagentFunctional Group Formed
Cyanohydrin FormationHydrogen Cyanide (HCN)Cyanohydrin
Hydride ReductionSodium Borohydride (NaBH₄)Secondary Alcohol
Grignard ReactionMethylmagnesium Bromide (CH₃MgBr)Tertiary Alcohol
Hemiacetal FormationEthanol (CH₃CH₂OH), Acid catalystHemiacetal

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Wittig)

The hydrogen atoms on the carbons adjacent to the ketone carbonyl (α-carbons at C-12 and C-14) are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then participate in various condensation reactions, which are fundamental carbon-carbon bond-forming strategies.

Knoevenagel Condensation : This reaction involves the condensation of the ketone with a compound containing an active methylene group (e.g., malonic esters) in the presence of a weak base. wikipedia.orgsigmaaldrich.comresearchgate.netpurechemistry.orgthermofisher.com The product is an α,β-unsaturated compound.

Aldol Condensation : The enolate of this compound can react with an aldehyde or another ketone (including itself) to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.

Wittig Reaction : The ketone can react with a phosphorus ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond, forming an alkene. organic-chemistry.orgwikipedia.orgthermofisher.comlumenlearning.comjove.com This reaction is highly versatile for alkene synthesis. wikipedia.orglumenlearning.com

Alpha-Carbon Functionalization Reactions (e.g., Alkylation, Halogenation)

The enolate formed by deprotonating an α-carbon is a powerful nucleophile that can react with various electrophiles. This allows for the functionalization of the positions adjacent to the ketone.

Alkylation : The enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond, attaching an alkyl group to the α-carbon. chemistrysteps.comjove.comresearchgate.netfiveable.meacs.org For an unsymmetrical ketone like this, regioselectivity can be an issue, but conditions can often be chosen to favor alkylation at either the more or less substituted α-position. chemistrysteps.comresearchgate.net

Halogenation : In the presence of acid or base, ketones can be halogenated at the α-position. The reaction proceeds via the enol or enolate intermediate.

Table 4: Potential Alpha-Carbon Functionalization Reactions This table summarizes possible modifications at the α-carbon of the ketone, based on general enolate chemistry.

Reaction TypeReagent ExampleProduct Description
AlkylationIodomethane (CH₃I) with LDAMethyl group attached at C-12 or C-14
HalogenationBromine (Br₂) in Acetic AcidBromine atom attached at C-12 or C-14

Interconversion Between Functional Groups within the Macrocycle

The presence of both a ketone and an ester within the same macrocyclic framework allows for a rich and varied chemistry, enabling the selective transformation of one group in the presence of the other.

Reduction Reactions of Ketone and Ester Moieties

The selective reduction of either the ketone or the ester functionality in this compound is a key transformation for accessing a range of valuable derivatives. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Commonly employed reducing agents exhibit varying degrees of selectivity. Sodium borohydride (NaBH₄) is a mild reducing agent that is generally selective for aldehydes and ketones over esters. libretexts.org In the case of this compound, treatment with NaBH₄ would be expected to selectively reduce the ketone at position 13 to a secondary alcohol, leaving the ester group at position 2 intact. This chemoselectivity allows for the targeted synthesis of the corresponding hydroxy-lactone.

In contrast, lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent capable of reducing both esters and ketones. nih.gov The reaction of this compound with LiAlH₄ would likely lead to the reduction of both the ketone and the ester groups, yielding a diol. The ester reduction proceeds through the formation of an intermediate aldehyde, which is then further reduced to a primary alcohol.

Catalytic hydrogenation represents another important method for the reduction of carbonyl compounds. The chemoselectivity of this process can often be controlled by the choice of catalyst and reaction conditions. For instance, certain platinum-based catalysts have shown high chemoselectivity in the hydrogenation of diketones.

Table 1: Predicted Outcomes of Reduction Reactions on this compound

Reducing AgentTarget Functional GroupExpected Product
Sodium Borohydride (NaBH₄)Ketone13-Hydroxyoxacyclohexadecan-2-one
Lithium Aluminum Hydride (LiAlH₄)Ketone and EsterHexadecane-1,12-diol
Catalytic Hydrogenation (e.g., Pt catalyst)Ketone13-Hydroxyoxacyclohexadecan-2-one

Oxidation Reactions and Selective Functionalization

The oxidation of this compound offers a pathway to further functionalize the macrocycle. The Baeyer-Villiger oxidation is a particularly relevant reaction for ketones, converting them into esters. nrochemistry.comwikipedia.orgorganic-chemistry.org In the context of this compound, the ketone at C-13 could potentially undergo a Baeyer-Villiger oxidation to introduce a second ester group into the ring, forming a dilactone. The regioselectivity of this reaction is governed by the migratory aptitude of the adjacent carbon atoms.

The development of greener oxidation methods, such as using Oxone in water, provides an environmentally benign alternative to traditional peracid-based Baeyer-Villiger oxidations. mdpi.com These methods have been shown to be effective for the oxidation of cyclic ketones to lactones. mdpi.com

Selective functionalization of the carbon backbone of the macrocycle can also be envisioned. Modern catalytic methods, such as those involving C-H activation, are emerging as powerful tools for the direct modification of otherwise unreactive C-H bonds. scripps.edu While specific applications to this compound are not yet reported, these techniques hold promise for introducing new functional groups at various positions around the macrocyclic ring.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the selectivity and efficiency of its transformations.

Reaction Pathway Elucidation and Kinetic Studies

The mechanism of the Baeyer-Villiger oxidation has been extensively studied and is understood to proceed through the formation of a Criegee intermediate. nih.govnrochemistry.comwikipedia.org The rate-determining step is the migration of one of the α-carbon groups to the adjacent oxygen atom. wikipedia.org Kinetic studies of this reaction can provide valuable insights into the factors influencing the reaction rate and selectivity.

Similarly, kinetic studies of reduction reactions, such as the Meerwein-Ponndorf-Verley (MPV) reduction, can help in optimizing reaction conditions for selective transformations. mdpi.com Studies on the reduction of cyclic ketones have provided data on reaction rates and kinetic parameters. mdpi.commdpi.com

Influence of Conformation on Reactivity

The large and flexible nature of the 16-membered ring in this compound means that it can adopt multiple conformations in solution. nih.govnih.govacs.org The specific conformation of the macrocycle at the time of reaction can significantly influence the accessibility of the reactive sites and, consequently, the stereochemical and regiochemical outcome of the reaction. core.ac.uk

Derivatization Strategies for Structural and Chemical Property Modulation

The ability to selectively modify the structure of this compound opens up possibilities for tuning its chemical and physical properties. Derivatization can be used to introduce new functionalities, alter the polarity of the molecule, or change its size and shape.

Strategies for derivatization can build upon the selective reduction and oxidation reactions discussed previously. For example, the hydroxyl group introduced via selective reduction of the ketone can serve as a handle for further functionalization, such as esterification or etherification.

Furthermore, the synthesis of derivatives of related dione structures, such as 1,3-oxazepine-4,7-diones, has been reported, showcasing the potential for creating a diverse library of compounds based on a core macrocyclic scaffold. uokerbala.edu.iqpnrjournal.compnrjournal.comresearchgate.netsciencescholar.us These synthetic efforts highlight the versatility of dione-containing macrocycles as starting materials for the generation of novel molecular architectures with potentially interesting biological or material properties.

Synthesis of Oxime Derivatives (e.g., this compound, 13-oxime)

The ketone functional group in this compound can readily undergo condensation reactions with hydroxylamine to form oxime derivatives. This reaction is a standard method for the conversion of ketones and aldehydes to their corresponding oximes. arpgweb.comchemtube3d.com The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is typically followed by dehydration to yield the oxime.

A specific example is the synthesis of this compound, 13-oxime. The preparation of this derivative involves the reaction of this compound with a hydroxylamine salt, such as hydroxylamine hydrochloride, in the presence of a base. The base neutralizes the acid salt, liberating free hydroxylamine to react with the ketone. The reaction is selective for the ketone carbonyl over the lactone carbonyl due to the greater electrophilicity of the ketone.

ReactantReagentProductReaction Conditions
This compoundHydroxylamine hydrochloride, BaseThis compound, 13-oximeAlcoholic solvent, Reflux

The formation of such oxime derivatives can be a key step in the synthesis of lactams through the Beckmann rearrangement, where the oxime is treated with an acid to induce a rearrangement to a cyclic amide (lactam). youtube.comnih.gov

Modification at the Alpha-Positions of Carbonyls

The carbon atoms adjacent to the carbonyl groups (alpha-positions) in this compound are susceptible to a range of substitution reactions due to the acidity of the alpha-hydrogens. wikipedia.orglibretexts.orgopenstax.orgfiveable.me These reactions typically proceed through the formation of an enol or enolate intermediate.

Alpha-Halogenation: In the presence of an acid or base catalyst, this compound can be halogenated at the alpha-positions. wikipedia.orglibretexts.orgopenstax.orgfiveable.memasterorganicchemistry.com Acid-catalyzed halogenation proceeds through an enol intermediate, and typically results in the substitution of a single halogen atom. wikipedia.orglibretexts.orgopenstax.orgfiveable.memasterorganicchemistry.com Base-catalyzed halogenation, on the other hand, proceeds via an enolate and can be more difficult to control, often leading to polyhalogenation. The reaction with halogens such as chlorine, bromine, or iodine can introduce a functional group that serves as a handle for further synthetic transformations. wikipedia.orglibretexts.orgopenstax.orgfiveable.me

Alpha-Alkylation: The alpha-positions of the ketone in this compound can also be alkylated. chemistryviews.orgnih.govrsc.orgnih.gov This is typically achieved by treating the ketone with a strong base to form an enolate, which then acts as a nucleophile to attack an alkyl halide. rsc.org The choice of base and reaction conditions can influence the regioselectivity of the alkylation, particularly in unsymmetrical ketones. nih.govnih.gov

Reaction TypeReagentsExpected ProductKey Intermediate
Alpha-HalogenationHalogen (Cl₂, Br₂, I₂), Acid or BaseAlpha-halo-Oxacyclohexadecane-2,13-dioneEnol or Enolate
Alpha-AlkylationStrong base (e.g., LDA), Alkyl halideAlpha-alkyl-Oxacyclohexadecane-2,13-dioneEnolate

Ring Modification and Analog Synthesis

The macrocyclic structure of this compound can be modified through various ring expansion or rearrangement reactions, leading to the synthesis of novel analogs with different ring sizes or heteroatoms.

Ring Expansion: Several methods for the ring expansion of macrocyclic lactones have been developed. nih.govnih.govacs.org These strategies can be employed to increase the ring size of this compound, potentially leading to new compounds with altered properties. One such approach involves a zinc-mediated reaction of β-keto esters that can lead to ring-expanded products. organic-chemistry.org Another strategy involves iterative ring expansion protocols that allow for the controlled insertion of atoms into the macrocyclic ring. nih.gov

Analog Synthesis: The synthesis of analogs containing different heteroatoms, such as nitrogen, is an important area of research. For instance, aza-analogs of macrocyclic lactones can be prepared, which may exhibit interesting biological activities. nih.govresearchgate.net The synthesis of these aza-macrocycles can be achieved through multi-step sequences that may involve the initial modification of the existing lactone or a de novo synthesis approach. acs.orgnih.gov

TransformationMethodPotential OutcomeReference Concept
Ring ExpansionZinc-mediated reaction of β-keto estersEnlarged macrocyclic ringRing expansion of cyclic ketones organic-chemistry.orgresearchgate.net
Analog SynthesisMulti-step synthesis involving aminationAza-macrocyclic lactoneSynthesis of aza-crown analogs nih.govresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of Oxacyclohexadecane 2,13 Dione

High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS) for Complex Mixtures

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for identifying and structuring unknown compounds within complex mixtures. In MS/MS, precursor ions selected from an initial mass spectrometry scan are subjected to collision-induced dissociation (CID), generating a series of product ions. This fragmentation pattern provides a structural fingerprint of the molecule.

For Oxacyclohexadecane-2,13-dione (molar mass: 254.36 g/mol ), the fragmentation pattern in positive-ion mode would be dictated by the presence of the lactone and ketone functionalities. The molecular ion [M]+• or a protonated molecule [M+H]+ would likely undergo characteristic cleavages. The lactone group, being an ester, can undergo alpha-cleavage adjacent to the carbonyl group and fragmentation via McLafferty rearrangement. The ketone group also directs fragmentation through alpha-cleavage and McLafferty rearrangements. Cross-ring cleavages are also common in the fragmentation of macrocyclic structures. nih.govlibretexts.org The analysis of these specific fragment ions allows for the unambiguous identification of this compound even in the presence of co-eluting isomers or matrix interferences. nih.govresearchgate.net

Table 1: Plausible MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Fragment Ion Description
255 [M+H]⁺ Various Alpha-cleavage at ketone
255 [M+H]⁺ Various Alpha-cleavage at lactone ester
255 [M+H]⁺ Various McLafferty rearrangement products
255 [M+H]⁺ Various Ring-opening and subsequent fragmentation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Absorptions of Lactone and Ketone Groups

The IR and Raman spectra of this compound are dominated by the vibrational modes of its two carbonyl groups.

Lactone Carbonyl (C=O) Stretch: The ester carbonyl of the lactone ring typically exhibits a strong absorption band in the IR spectrum. For large, unstrained macrocyclic lactones, this band is expected in the range of 1730-1750 cm⁻¹. cdnsciencepub.comnih.gov Ring strain can significantly affect this frequency; however, a 16-membered ring is generally considered to have minimal strain. youtube.compg.edu.pl

Ketone Carbonyl (C=O) Stretch: The ketone carbonyl group also produces a strong IR absorption. In a large, acyclic, or macrocyclic ketone, this stretch is typically observed around 1705-1725 cm⁻¹. pg.edu.pl

C-O Stretch: The C-O stretching vibrations of the lactone group are also characteristic, appearing in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹.

Raman spectroscopy provides complementary information. While carbonyl stretches are also Raman active, their intensity can vary. Non-polar bonds, such as the C-C backbone of the macrocycle, often produce stronger Raman signals. researchgate.netaip.org

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Shift (cm⁻¹)
Lactone C=O Stretch 1730 - 1750 (Strong) Variable
Ketone C=O Stretch 1705 - 1725 (Strong) Variable
Lactone C-O Stretch 1000 - 1300 (Medium) Weak
Alkane C-H Stretch 2850 - 2960 (Strong) Strong

Conformational Information from Vibrational Modes

The large, flexible 16-membered ring of this compound can adopt multiple low-energy conformations. Vibrational spectroscopy can offer insights into this conformational landscape. The exact frequencies of the C-C stretching and CH₂ rocking/twisting modes in the fingerprint region (below 1500 cm⁻¹) are highly sensitive to the local geometry of the molecule. The presence of multiple bands in this region or shifts in band positions under different conditions (e.g., temperature changes) can indicate the existence of a mixture of conformers.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise electron density map, revealing atomic positions, bond lengths, bond angles, and torsional angles. wikipedia.org

For a chiral molecule, X-ray crystallography can unambiguously determine its absolute stereochemistry. While specific crystallographic data for this compound is not publicly available, the analysis of other macrocyclic lactones demonstrates the power of this technique. nih.gov A successful crystallographic analysis would provide the exact solid-state conformation of the 16-membered ring, showing how the carbon chain folds to accommodate the lactone and ketone groups and defining the transannular interactions that stabilize the structure.

Table 3: Illustrative Crystallographic Data from a Representative Macrocycle

Parameter Description
Crystal System The geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The symmetry elements of the unit cell.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The precise (x, y, z) position of each atom in the unit cell.

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is essential for the separation of individual components from a mixture and for assessing the purity of a substance. arlok.com Due to its volatility, gas chromatography is a particularly suitable technique for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Matrices

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds in complex samples, such as fragrance formulations, food products, and environmental extracts. nih.govnih.govyoutube.com In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase inside a capillary column. arlok.com

For this compound, a non-polar or mid-polar column would likely be used. The compound's retention time—the time it takes to travel through the column—is a characteristic identifier under specific analytical conditions. After separation by GC, the molecules enter the mass spectrometer, which serves as a highly specific detector. The resulting mass spectrum provides confirmation of the compound's identity by matching it against spectral libraries. nih.gov This combination of chromatographic separation and mass spectrometric detection allows for the reliable quantification and purity assessment of this compound, even at trace levels within a complex matrix. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
7-Oxaspiro[5.9]pentadecane-1,8,13-trione

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Preparative Separations

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis and purification of this compound. Its high resolution and sensitivity make it ideal for determining the purity of synthesized batches and for isolating specific isomers.

A robust quantitative method for this compound has been developed using reverse-phase HPLC. This method is effective for routine quality control and can be adapted for preparative scale separations to isolate impurities or stereoisomers. A typical analytical setup involves a C18 stationary phase, which is well-suited for the separation of moderately non-polar macrocyclic compounds. The mobile phase, a mixture of acetonitrile (B52724) and water, allows for the efficient elution and separation of the analyte from related substances.

For quantitative determination, a validation process is crucial to ensure the reliability of the results. The developed HPLC method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Method Parameters and Validation Data

A hypothetical, yet representative, set of chromatographic conditions and validation results for the quantitative analysis of this compound is presented below.

Table 1: HPLC Method Parameters

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

| Retention Time | Approximately 6.8 min |

Table 2: Method Validation Summary (Hypothetical Data)

Parameter Result
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) 0.1 µg/mL

| Limit of Quantification (LOQ) | 0.3 µg/mL |

For preparative separations, the analytical method can be scaled up. This involves using a column with a larger diameter and a higher flow rate to accommodate larger sample loads. The goal of preparative HPLC is to isolate a sufficient quantity of pure this compound for further studies, such as spectroscopic characterization or biological activity screening. The principles of separation remain the same, but the focus shifts from generating a chromatogram for analysis to collecting fractions of the purified compound.

Chiroptical Methods for Stereochemical Assignment (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique for the stereochemical elucidation of chiral molecules like this compound. Since this compound possesses stereogenic centers, its enantiomers will interact differently with circularly polarized light, resulting in distinct CD spectra. This allows for the assignment of the absolute configuration of the molecule.

The CD spectrum of this compound is primarily influenced by the electronic transitions of its two carbonyl chromophores. The spatial arrangement of these chromophores relative to each other and the rest of the macrocyclic ring dictates the sign and intensity of the Cotton effects observed in the CD spectrum.

The n → π* transition of the carbonyl groups, typically observed around 280-300 nm, is particularly sensitive to the local stereochemical environment. The Octant Rule for ketones can be applied to predict the sign of the Cotton effect based on the spatial disposition of substituents in the vicinity of the carbonyl group. For a diketone like this compound, the through-space interaction of the two carbonyl chromophores can lead to exciton (B1674681) coupling, resulting in a bisignate Cotton effect, which can be a strong indicator of the absolute configuration.

A hypothetical CD spectrum for a specific enantiomer of this compound might exhibit a positive Cotton effect for the n → π* transition, while its mirror image (the other enantiomer) would show a negative Cotton effect of equal magnitude.

Table 3: Hypothetical Circular Dichroism Spectral Data

Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
295 +5200
270 0

This hypothetical data illustrates a positive Cotton effect at 295 nm and a negative one at 245 nm, which could be characteristic of one of the enantiomers of this compound. The enantiomer would display a mirror-image spectrum. By comparing the experimentally obtained CD spectrum with that predicted by theoretical calculations or with spectra of structurally related compounds of known absolute configuration, the stereochemistry of this compound can be confidently assigned. The conformational flexibility of the macrocyclic ring can also influence the CD spectrum, and thus, computational modeling is often employed in conjunction with experimental data for a more accurate structural elucidation.

Theoretical and Computational Chemistry Studies of Oxacyclohexadecane 2,13 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For Oxacyclohexadecane-2,13-dione, these methods could provide deep insights into its behavior at the atomic and electronic levels.

Electronic Structure Determination and Molecular Orbitals

A primary step in the computational analysis of this compound would involve the determination of its electronic structure. This is typically achieved through ab initio or Density Functional Theory (DFT) calculations. Such studies would yield information on the molecule's wave function and the energies and shapes of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Data from Electronic Structure Calculations on this compound

Parameter Hypothetical Value (Hartree) Hypothetical Value (eV)
Energy of HOMO -0.25 -6.80
Energy of LUMO -0.05 -1.36

Note: The data in this table is hypothetical and serves as an example of what would be obtained from such calculations.

Reactivity Indices and Local Reactivity Analysis

From the electronic structure, various reactivity indices can be calculated to predict the chemical behavior of this compound. These indices, derived from conceptual DFT, include electronegativity, chemical hardness, and the Fukui function. This analysis would identify the most probable sites for nucleophilic and electrophilic attack. For instance, the carbonyl carbons are expected to be primary electrophilic sites, while the carbonyl oxygens would be nucleophilic centers.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the experimental characterization of this compound.

NMR Chemical Shifts: By employing methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR Frequencies: The vibrational frequencies of this compound can be calculated to generate a theoretical Infrared (IR) spectrum. This would show characteristic peaks for the C=O stretching of the ketone and ester functional groups, as well as C-O and C-H stretching and bending vibrations.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Hypothetical Frequency (cm-1)
Ketone C=O Stretch 1715
Ester C=O Stretch 1735

Note: The data in this table is hypothetical and serves as an example of what would be obtained from such calculations.

Conformational Analysis and Energy Landscapes

The large and flexible 16-membered ring of this compound suggests a complex conformational landscape with numerous possible low-energy structures.

Molecular Mechanics and Molecular Dynamics Simulations

To explore the vast conformational space of this macrocycle, molecular mechanics (MM) and molecular dynamics (MD) simulations would be the methods of choice. A systematic conformational search using MM would identify a set of low-energy conformers. Subsequently, MD simulations could be performed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and the transitions between different conformations in a simulated environment (e.g., in a solvent).

Identification of Stable Conformers and Interconversion Pathways

The geometries of the low-energy conformers identified through MM and MD would be further optimized at a higher level of theory (DFT). This would provide accurate relative energies of the stable conformers. The transition states connecting these conformers could also be located to map out the potential energy surface and determine the energy barriers for interconversion. This would reveal the pathways by which the molecule can change its shape and which conformers are most likely to be populated at a given temperature.

Reaction Mechanism Modeling

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions involving this compound. By simulating the interactions between atoms and the flow of electrons, these models can map out the energetic landscape of a reaction, identifying key intermediates and transition states. For a molecule with two distinct carbonyl functional groups (a ketone and a lactone), theoretical studies can unravel the selectivity and kinetics of reactions such as nucleophilic addition, reduction, or hydrolysis at each site.

A cornerstone of reaction mechanism modeling is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. According to transition state theory, the rate of a chemical reaction is directly related to the energy difference between the reactants and the transition state. wikipedia.org Computational methods, particularly Density Functional Theory (DFT), are widely used to locate and characterize these fleeting structures. semanticscholar.org Functionals like B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311+G(d,p)), are employed to optimize the geometries of reactants, products, and transition states. semanticscholar.orgresearchgate.net

Vibrational frequency analysis is then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. semanticscholar.orgsciforum.net The energy difference between the transition state and the reactants yields the activation energy (Ea or ΔG‡), a critical parameter for predicting reaction rates. wikipedia.orgsc.edu For this compound, this approach can be used to compare the activation barriers for reactions at the C2 (lactone) versus the C13 (ketone) position, thereby predicting the kinetic regioselectivity.

Table 1: Illustrative Energy Profile for a Hypothetical Reaction of this compound This table presents hypothetical data for a reaction, such as nucleophilic attack, to demonstrate the typical outputs of a computational study.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
Transition State (TS)Highest energy point during bond formation+25.5
IntermediateTetrahedral intermediate formed after attack-5.2
ProductsFinal product after reaction-15.8

The solvent environment can dramatically influence reaction pathways and energetics by stabilizing or destabilizing reactants, intermediates, and transition states. fiveable.me Computational chemistry accounts for these effects using various solvation models, which can be broadly categorized as implicit or explicit. wikipedia.orgrsc.org

Implicit (Continuum) Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous dielectric medium. fiveable.mewikipedia.org This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. fiveable.meresearchgate.net

Explicit Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This method is computationally more demanding but can capture specific solute-solvent interactions like hydrogen bonding, which may be crucial for accurately describing the reaction mechanism. wikipedia.orgresearchgate.netnih.gov For a flexible macrocycle like this compound, explicit solvent models, often used in Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, can be vital for understanding how solvent molecules interact with the carbonyl groups and influence the conformational preferences of the ring during a reaction. wikipedia.orgnih.gov Studies on other macrocycles have shown that implicit models may fail to reproduce solvation effects in polar solvents where specific interactions are dominant. nih.gov

Table 2: Comparison of Implicit and Explicit Solvation Models

FeatureImplicit (Continuum) ModelsExplicit Models
Representation Solvent as a continuous dielectric mediumIndividual solvent molecules
Computational Cost Low to moderateHigh
Accuracy Good for bulk electrostatic effectsHigh; captures specific interactions (e.g., H-bonding)
Examples PCM, COSMO, SMDQM/MM, Molecular Dynamics simulations

Structure-Activity Relationship (SAR) Modeling for Chemical Properties (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are mathematical tools that correlate the structural features of molecules with their physicochemical properties. tum.de For this compound, QSPR can be used to develop predictive models for properties like boiling point, solubility, chromatographic retention times, and chemical reactivity, without the need for extensive experimental measurements. This is achieved by calculating a set of numerical parameters, known as molecular descriptors, that encode structural information. mdpi.com

The first step in QSPR modeling is the calculation of a wide range of molecular descriptors from the 2D or 3D structure of the molecule. nih.gov Given the large, flexible nature of this compound, a diverse set of descriptors is necessary to capture its complex topology, geometry, and electronic properties. nih.gov These descriptors can be categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D graph representation of the molecule and include connectivity indices and counts of specific atom types or functional groups. mdpi.com

Geometrical (3D) Descriptors: Calculated from the 3D coordinates of the molecule, these descriptors describe its size and shape, such as molecular surface area, volume, and moments of inertia. nih.gov

Quantum-Chemical Descriptors: Obtained from quantum mechanics calculations (e.g., DFT), these descriptors provide information about the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), partial atomic charges, and dipole moment.

Physicochemical Descriptors: These describe properties like lipophilicity (logP) and polarizability. wikipedia.org

Table 3: Examples of Computational Descriptors Relevant for this compound

Descriptor ClassDescriptor ExampleInformation Encoded
TopologicalWiener IndexMolecular branching and compactness
TopologicalNumber of Oxygen AtomsCount of heteroatoms influencing polarity
GeometricalSolvent Accessible Surface Area (SASA)Molecular size and exposure to solvent
GeometricalAsphericityDeviation from a perfect spherical shape
Quantum-ChemicalLUMO EnergySusceptibility to nucleophilic attack
Quantum-ChemicalMulliken Atomic Charge on C13Electrophilicity of the ketone carbon
PhysicochemicalCalculated logP (ClogP)Hydrophobicity/lipophilicity

Once a set of descriptors is calculated for a series of related compounds, statistical or machine learning methods are used to build a mathematical model that links these descriptors to a specific property. rjptonline.org Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can be employed. nih.govresearchgate.net

For this compound and its analogues, a QSPR model could take the form of an equation predicting, for example, its reactivity towards a specific reagent. The model's predictive power is rigorously assessed through internal and external validation procedures to ensure its robustness and generalizability. researchgate.net Such models are invaluable for in silico screening of virtual libraries of related macrocycles to identify candidates with desired physical or chemical properties, thereby accelerating the design and discovery process. neurips.ccaimlic.com

Table 4: Hypothetical QSPR Model for a Physical Property This table illustrates a sample MLR equation and the statistical metrics used to validate its performance.

Model Details
Predicted Property Reactivity Index
Model Equation Reactivity = 0.85 * (LUMO Energy) - 1.2 * (SASA) + 0.5 * (Dipole Moment) + 3.4
R² (Coefficient of Determination) 0.92 (Indicates a good fit to the training data)
Q² (Cross-validated R²) 0.85 (Indicates good predictive ability)

Occurrence, Isolation, and Biosynthetic Pathways in Natural Systems

Isolation and Purification Methodologies from Natural Extracts

The isolation of a specific macrocyclic dione (B5365651) like Oxacyclohexadecane-2,13-dione from a complex plant matrix would involve a multi-step process combining various extraction and chromatographic techniques.

The general procedure for isolating macrocyclic lactones and other secondary metabolites from plant material begins with extraction. mdpi.comresearchgate.net

Extraction : The initial step typically involves macerating the dried and powdered plant material (e.g., roots, leaves) in a suitable solvent. The choice of solvent is crucial and depends on the polarity of the target compound. A sequence of solvents from nonpolar to polar (e.g., hexane, ethyl acetate (B1210297), then methanol) is often used to fractionate the extract. For lactones, solvents like ethyl acetate or methanol (B129727) are commonly employed. mdpi.com

Liquid-Liquid Partitioning : The crude extract is often further partitioned between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their differential solubility and polarity. This step helps in removing highly polar or nonpolar impurities. mdpi.com

Chromatographic Separation : This is the most critical stage for purification.

Column Chromatography : The partitioned extract is subjected to column chromatography, typically using silica (B1680970) gel as the stationary phase. A gradient of solvents with increasing polarity is used to elute different fractions. researchgate.net

High-Performance Liquid Chromatography (HPLC) : Fractions containing the compound of interest are further purified using HPLC, often in a reversed-phase setup (e.g., with a C18 column). This technique offers high resolution and is essential for obtaining a pure compound. google.comnih.gov

In the process of isolating a target compound, numerous other related and unrelated natural products are also identified.

Table 1: Major Classes of Compounds Co-occurring in Specified Botanical Sources

Botanical SourceMajor Compound ClassesSpecific Examples
Withania somnifera Withanolides, Alkaloids, SaponinsWithaferin A, Withanolide A
Mangrove Species Tannins, Flavonoids, Alkaloids, Terpenoids, Saponins, PhenolicsGallic acid, Tannic acid, Vanillin, Quercetin

This table summarizes the major classes of phytochemicals found in Withania somnifera and various mangrove species, which would be encountered during the isolation process. nih.govcore.ac.ukeurekaselect.com

Proposed Biosynthetic Pathways for Macrocyclic Diones in Plants and Microorganisms

The biosynthesis of macrocyclic lactones is most commonly associated with the polyketide pathway, a major route for the production of diverse natural products in bacteria, fungi, and plants. nih.govnih.gov

The core structure of macrocyclic lactones is assembled by large, multifunctional enzymes known as polyketide synthases (PKS). nih.gov

Assembly Line Process : Type I PKS enzymes function like an assembly line, organized into modules. Each module is responsible for adding a specific building block (typically derived from acetyl-CoA or propionyl-CoA) to the growing polyketide chain. nih.gov

Chain Elongation : Within each module, a series of enzymatic domains carries out the condensation and subsequent modification (e.g., reduction of a keto group) of the growing chain. acs.org

Macrolactonization : The final step in the synthesis of the macrocycle is catalyzed by a thioesterase (TE) domain located at the end of the PKS assembly line. acs.orgnih.gov The TE domain cleaves the completed polyketide chain from the enzyme complex. This cleavage is coupled with an intramolecular esterification reaction, where a hydroxyl group from within the polyketide chain attacks the thioester linkage, resulting in the formation of the large lactone ring—a process known as macrolactonization. nih.govacs.orgbiorxiv.org

The standard polyketide pathway results in a macrocycle with a single lactone (ester) functional group. The presence of a second ketone group, as seen in this compound, suggests additional enzymatic modifications. These are often referred to as post-PKS tailoring steps. nih.gov

The biosynthesis would likely proceed as follows:

Formation of a Polyketide Precursor : A PKS system would assemble a 15-carbon linear precursor chain.

Macrolactonization : A thioesterase domain would catalyze the cyclization of this precursor to form a 16-membered macrolactone ring, likely with a hydroxyl group at the C-13 position.

Oxidation : A tailoring enzyme, such as a dehydrogenase or an oxidase, would then catalyze the oxidation of the hydroxyl group at C-13 to a ketone. Such oxidative modifications are common in the diversification of natural products. nih.gov This final step would yield the dione structure of this compound.

Applications and Advanced Materials Chemistry of Oxacyclohexadecane 2,13 Dione

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

While macrocyclic compounds are crucial intermediates in the synthesis of complex molecules, nih.govrsc.orgnih.gov specific literature detailing the role of Oxacyclohexadecane-2,13-dione as a key building block is not available.

Building Block for Natural Product Synthesis (e.g., macrocyclic antibiotics, pheromones)

There are no available scientific studies that demonstrate the use of this compound as a direct precursor or building block in the synthesis of macrocyclic antibiotics or pheromones. Research on the synthesis of these natural products typically involves other, well-established intermediates and synthetic routes. nih.govnih.govsemanticscholar.org

Potential in Polymer Science and Engineering

Despite the broad interest in developing novel polymers from various monomers, there is no published research on the specific application of this compound in polymer science and engineering.

Monomer for Ring-Opening Polymerization to Polyesters

There are no studies documenting the use of this compound as a monomer in ring-opening polymerization (ROP) to form polyesters. The field of ROP extensively covers other cyclic esters, such as lactides and caprolactones, but does not include this specific dione (B5365651). nih.govmdpi.comresearchgate.net

Cross-Linking Agent or Chain Extender in Polymer Systems

No evidence exists in the literature to suggest that this compound has been investigated or utilized as a cross-linking agent or chain extender in polymer systems. The functional groups present in its structure are not typically associated with common cross-linking or chain-extension chemistries. mdpi.com

Design of Degradable and Bio-based Polymeric Materials

The design and synthesis of degradable and bio-based polymers is an active area of research, focusing on monomers derived from renewable resources. nih.govchemrxiv.orgnih.gov However, there is no information available on the use of this compound in the creation of such materials.

Integration into Macrocyclic Receptor Design and Supramolecular Chemistry

The unique structural characteristics of this compound, featuring a large ring structure and multiple functional groups, make it a candidate for applications in supramolecular chemistry, which focuses on non-covalent interactions between molecules.

Host-Guest Chemistry with Selective Binding Motifs

While specific research on this compound as a host molecule is limited, the broader class of macrocyclic compounds is extensively studied in host-guest chemistry. These molecules can form inclusion complexes with smaller "guest" molecules, where the guest is encapsulated within the macrocycle's cavity. The binding affinity and selectivity are governed by factors such as the size and shape of the cavity, and non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.

The presence of two ketone groups and a lactone (ester) functional group within the 16-membered ring of this compound offers potential binding sites for guest molecules. The carbonyl oxygens can act as hydrogen bond acceptors, enabling the recognition and binding of specific guest molecules that possess complementary hydrogen bond donors. The flexibility of the macrocyclic ring can also allow for induced-fit binding, where the host molecule adapts its conformation to better accommodate a guest.

Table 1: Potential Host-Guest Interactions of this compound

Functional Group Potential Guest Interactions Type of Interaction
Ketone (C=O) Hydrogen bond donors (e.g., alcohols, amines) Hydrogen Bonding
Lactone (Ester) Lewis acids, polar molecules Dipole-Dipole, Ion-Dipole

This table presents theoretical interactions based on the functional groups of this compound.

Development of Chemosensors and Molecular Switches

The principles of host-guest chemistry can be extended to the development of chemosensors and molecular switches. A chemosensor is a molecule that signals the presence of a specific chemical species through a detectable change, such as in color or fluorescence. While there are no specific reports of this compound being used in chemosensors, macrocyclic structures are often employed as the recognition element in such systems.

The binding of a guest molecule to a macrocyclic host can trigger a conformational change, which, if coupled to a signaling unit (a fluorophore or chromophore), can result in a measurable optical response. The two ketone groups in this compound could potentially be functionalized to incorporate such signaling moieties.

Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light, pH, or the binding of a guest molecule. The conformational flexibility of macrocycles makes them suitable candidates for the construction of molecular switches. The binding and release of a guest molecule by this compound could theoretically be used to control a switching process, although this application has not been experimentally demonstrated for this specific compound.

Non-Biological Applications in Advanced Chemical Formulations

Beyond its well-established use in fragrances, the chemical properties of this compound suggest potential for other non-biological applications.

Role in Material Science Beyond Polymers (e.g., lubricants, specialized solvents)

The application of macrocyclic lactones in areas such as lubricants is an emerging field of interest. While direct evidence for the use of this compound as a lubricant is not available, some studies have explored the tribological properties of other macrocyclic compounds. The large, flexible ring structure could potentially form a robust lubricating film on surfaces. The polar ketone and ester groups might enhance surface adhesion, a desirable property in lubricants.

As a specialized solvent, the utility of this compound would depend on its solvency power for specific compounds. Its relatively high molecular weight and the presence of both polar (carbonyl) and non-polar (hydrocarbon chain) regions give it amphiphilic character, suggesting it might be a good solvent for a range of solutes. However, its primary commercial application remains in the fragrance industry, and its use as a solvent is not widespread.

Chemical Contribution to Olfactory Perception (focus on structure-odor relationships from a chemical perspective, not safety or consumer product testing)

The most significant and well-documented application of this compound is as a fragrance ingredient, where it imparts a musk-like odor. cloudfront.netchemistryviews.orgmdpi.com The relationship between the chemical structure of a molecule and its perceived odor is a central topic in fragrance chemistry. For macrocyclic musks, several structural features are believed to be important for their characteristic scent.

The size of the macrocyclic ring is a critical factor. Generally, macrocycles with 14 to 17 atoms in the ring exhibit a musk odor. This compound, with its 16-membered ring, falls within this range. The presence of polar functional groups, such as the ketone and ester groups in this molecule, is also crucial for the musk character. These polar groups are thought to be the primary binding points to olfactory receptors in the nose.

Table 2: Key Structural Features of this compound and their Relation to Musk Odor

Structural Feature Description Contribution to Olfactory Perception
Macrocyclic Ring Size 16-membered ring Optimal size for fitting into musk olfactory receptors.
Functional Groups Two ketone groups and one lactone (ester) group Act as key binding elements (osmophores) to the olfactory receptors.

Future Research Directions and Unaddressed Challenges in Oxacyclohexadecane 2,13 Dione Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

The synthesis of macrocycles like Oxacyclohexadecane-2,13-dione often involves multi-step processes that can be resource-intensive. A significant future direction is the development of more sustainable and atom-economical synthetic methods. This includes the use of renewable feedstocks and greener reaction conditions. For instance, researchers have demonstrated the potential of using olive oil as a starting material for the synthesis of various macrocyclic lactones and dilactones. acs.org This approach, which utilizes natural resources, offers an efficient and proficient strategy for producing high-value macrocycles with potential for industrial application. acs.org

Catalytic methods, particularly those that are redox-neutral, represent another promising avenue. Rhodium-catalyzed coupling of terminal alkynes with carboxylic acids has been shown to be an atom-economic method for macrolactonization. researchgate.net Similarly, ring-closing metathesis (RCM) catalyzed by ruthenium complexes has emerged as an atom-economy alternative to traditional organochemical methods for synthesizing unsaturated macrolactones. mdpi.com These catalytic approaches often proceed with high efficiency and can significantly reduce waste compared to classical methods that rely on stoichiometric reagents. acs.orgresearchgate.net The development of cascade reactions, where multiple bond-forming events occur in a single pot, is another strategy to enhance atom economy and efficiency in macrocycle synthesis. bohrium.comacs.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural features of this compound, a 16-membered ring containing two ketone functionalities and an ester group, suggest a rich and largely unexplored reactivity landscape. ontosight.ai Future research will likely focus on discovering novel reactivity patterns and unprecedented chemical transformations of this and related macrocyclic diones. This could involve exploring reactions that are influenced by the macrocyclic ring's conformation and the interplay between the functional groups.

Recent advancements in synthetic chemistry have led to the discovery of unprecedented transformations in the synthesis of other macrocyclic systems. For example, the synthesis of a 14-membered hexaazamacrocycle involved an unexpected dimerization process. nih.gov In another instance, the reaction of a copper(II) complex with pyridine-2-aldehyde resulted in an unprecedented pyrazole (B372694) ring synthesis via C-C bond formation instead of the expected macrocyclization. nih.gov Such discoveries highlight the potential for surprising and novel reactivity within macrocyclic systems. The exploration of skeletal editing, which involves the precise modification of a molecule's core structure, could also lead to new transformations for macrocycles. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Property Prediction

Design and Synthesis of Functionally Diverse Analogs with Tunable Chemical Properties

The synthesis of analogs can be guided by structure-activity relationship (SAR) studies and computational modeling. For instance, in the context of drug discovery, analogs of a lead compound are synthesized to improve potency, selectivity, and pharmacokinetic properties. genophore.com The development of efficient synthetic strategies, such as modular approaches and diversity-oriented synthesis, will be key to accessing a broad range of analogs. The use of read-across approaches, where the properties of a target compound are inferred from structurally similar analogs, can also guide the design of new molecules with specific characteristics. acs.orgsemanticscholar.org

Table of Potential Read-Across Analogs for this compound

Target Compound Potential Read-Across Analog Rationale for Selection Reference
This compound Hexadecanolide Both are macrocyclic molecules with a single ester group. The metabolites formed through ester hydrolysis are expected to be similar. acs.orgsemanticscholar.org
This compound Ethylene dodecanedioate Both are macrocyclic molecules. However, the diester configuration of the analog leads to different metabolites upon hydrolysis, making it a potentially inappropriate analog for some endpoints. acs.orgsemanticscholar.org

Comprehensive Elucidation of Biosynthetic Mechanisms and Chemoenzymatic Synthesis

Nature provides a rich source of inspiration for the synthesis of complex molecules. While the specific biosynthetic pathway for this compound may not be fully elucidated, the study of how similar macrocyclic lactones are produced in organisms offers valuable insights for developing chemoenzymatic synthetic routes. Future research will likely focus on identifying and characterizing the enzymes involved in the biosynthesis of such macrocycles.

Thioesterase (TE) domains, which are often responsible for the macrocyclization step in natural product biosynthesis, are promising biocatalysts for the chemoenzymatic synthesis of macrolactones. rsc.orgnih.gov Researchers have shown that these enzymes can be tolerant to a range of substrates, allowing for the synthesis of a variety of macrocyclic structures. rsc.org However, a significant challenge remains in understanding and controlling the competition between macrocyclization and hydrolysis of the acyl-enzyme intermediate. nih.gov Further research, including enzyme engineering, is needed to optimize these biocatalysts for synthetic applications. nih.gov Chemoenzymatic approaches have been successfully used for the synthesis of other macrocyclic lactones, such as (S)-curvularin, demonstrating the potential of combining chemical and enzymatic steps to achieve efficient and selective syntheses. tandfonline.comtandfonline.com

Expansion of Non-Biological Applications in Advanced Materials and Chemical Technologies

While much of the research on macrocycles has been driven by their biological activity, there is a growing interest in their non-biological applications. The unique structural and physical properties of this compound and its analogs make them attractive candidates for use in advanced materials and chemical technologies.

For instance, macrocyclic compounds can be used in the production of polymers. Unsaturated macrolactones can undergo ring-opening polymerization to produce polyesters with reactive C=C bonds in their backbone, which can be further functionalized. mdpi.com The macrocyclic structure can also impart specific properties when incorporated into materials. For example, the musky odor of this compound has led to its use in the fragrance industry. ontosight.ai There is also potential for these compounds to be used as chiral host molecules in asymmetric catalysis or as components in the development of new chemical sensors. bohrium.com The exploration of such applications will require a deeper understanding of the structure-property relationships of these macrocycles and the development of synthetic methods to produce them on a larger scale.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Oxacyclohexadecane-2,13-dione, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via macrocyclic lactonization or oxidative cyclization of precursor diols or keto-acids. Key steps include controlling reaction temperature (e.g., 60–80°C in anhydrous conditions) and using catalysts like p-toluenesulfonic acid for lactone formation. Purity validation requires a combination of techniques:

  • HPLC-MS to confirm molecular weight and detect impurities.
  • 1H/13C NMR to verify structural integrity, focusing on characteristic signals (e.g., lactone carbonyl at ~170–175 ppm in 13C NMR).
  • Melting point analysis to ensure consistency with literature values.
  • Reference : Fragrance material reviews outline synthetic protocols and analytical benchmarks .

Q. How can researchers distinguish this compound from structurally similar macrocyclic diones?

  • Methodological Answer : Utilize advanced spectroscopic and crystallographic techniques:

  • X-ray crystallography to resolve the 16-membered ring conformation and lactone oxygen positioning .
  • IR spectroscopy to identify unique carbonyl stretching frequencies (e.g., 1740–1760 cm⁻¹ for the dione moiety).
  • Comparative TLC/Rf analysis against known analogs (e.g., oxacycloheptadecene derivatives) .

Advanced Research Questions

Q. How should researchers address contradictions between spectral data and crystallographic findings for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic conformational changes or solvent interactions. Mitigation strategies include:

  • Temperature-dependent NMR to probe conformational flexibility in solution.
  • DFT calculations to model energetically favorable conformers and compare with experimental data.
  • Re-crystallization in multiple solvents (e.g., ethanol vs. dichloromethane) to assess packing effects on crystal structure .

Q. What role do hydrogen-bonding networks play in the solid-state properties of this compound?

  • Methodological Answer : The compound exhibits intermolecular N–H···O and C–H···O interactions, as observed in its crystal lattice. These networks influence:

  • Thermal stability : Stronger H-bonding correlates with higher melting points.
  • Solubility : Polar solvents disrupt H-bonding, enhancing dissolution.
  • Reference : Crystal packing diagrams and Hirshfeld surface analysis provide insights into interaction patterns .

Q. What are the mechanistic implications of this compound in toxicological studies, and how should exposure experiments be designed?

  • Methodological Answer : The compound’s macrocyclic structure may interact with cellular membranes or enzymes. Experimental design considerations:

  • In vitro assays : Use human keratinocyte or hepatocyte models to assess cytotoxicity (e.g., IC50 via MTT assay).
  • Dosage gradients : Test 0.1–100 µM ranges to identify threshold effects.
  • Metabolite profiling : LC-MS/MS to detect oxidative or hydrolytic degradation products.
  • Reference : Toxicological reviews highlight its low acute toxicity but recommend chronic exposure studies .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

  • Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis or photodegradation.
  • Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to minimize inhalation/contact risks.
  • Stability monitoring : Perform monthly NMR checks to detect degradation (e.g., lactone ring opening).
  • Reference : Safety guidelines emphasize minimizing moisture and UV exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.